molecular formula C6H3Cl2F3N2 B15331543 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B15331543
M. Wt: 231.00 g/mol
InChI Key: MEBLHLQZSAXQOU-UHFFFAOYSA-N
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Description

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H2Cl2F3N2. This compound is characterized by the presence of chlorine, fluorine, and methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine typically involves the chlorination of 5-(chloromethyl)-4-(trifluoromethyl)pyrimidine. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Investigated for its potential use in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(chloromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug discovery and development.

Properties

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231.00 g/mol

IUPAC Name

2-chloro-5-(chloromethyl)-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H3Cl2F3N2/c7-1-3-2-12-5(8)13-4(3)6(9,10)11/h2H,1H2

InChI Key

MEBLHLQZSAXQOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C(F)(F)F)CCl

Origin of Product

United States

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